![molecular formula C16H16N4O3 B2923167 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953216-49-4](/img/structure/B2923167.png)
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
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Overview
Description
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor and has been studied for its role in treating various diseases, including cancer, neurodegenerative disorders, and diabetes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves the inhibition of GSK-3β. This enzyme is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which has been linked to the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide have been extensively studied. Inhibition of GSK-3β has been shown to regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects and can regulate glucose metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide in lab experiments include its specificity for GSK-3β, which allows for the selective inhibition of this enzyme. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. The limitations of using this compound include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its long-term safety.
Future Directions
There are several future directions for the study of 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide. One direction is the development of more potent and selective GSK-3β inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the role of this compound in regulating other signaling pathways, which can lead to the development of new therapeutic targets. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves multiple steps. The starting material for the synthesis is 6-methoxyimidazo[1,2-b]pyridazine-2-amine, which is reacted with 4-bromoanisole in the presence of a palladium catalyst to obtain 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)anisole. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to obtain the final product.
Scientific Research Applications
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This inhibition has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes.
properties
IUPAC Name |
2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-10-15(21)17-12-5-3-11(4-6-12)13-9-20-14(18-13)7-8-16(19-20)23-2/h3-9H,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCADSQRZGLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide |
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